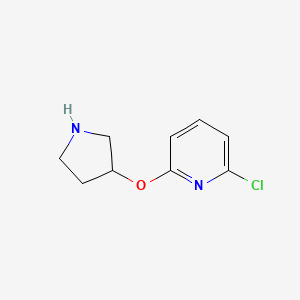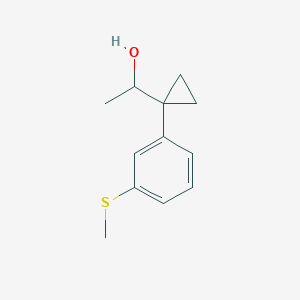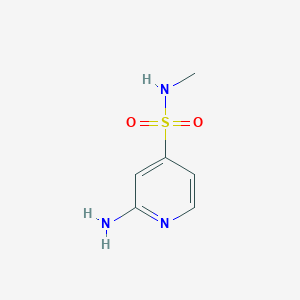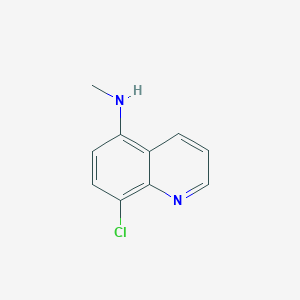
8-chloro-N-methylquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-N-methylquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and antimalarial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-methylquinolin-5-amine typically involves the chlorination of N-methylquinolin-5-amine. One common method includes the reaction of N-methylquinolin-5-amine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N-methylquinolin-5-amine+SOCl2→this compound+HCl+SO2
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
8-chloro-N-methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-chloro-N-methylquinolin-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-chloro-N-methylquinolin-5-amine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-chloroquinoline: Lacks the N-methyl group, which may affect its biological activity.
N-methylquinolin-5-amine: Lacks the chlorine atom, which may influence its reactivity and interactions.
8-chloro-N-ethylquinolin-5-amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
8-chloro-N-methylquinolin-5-amine is unique due to the presence of both the chlorine atom and the N-methyl group, which can significantly impact its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H9ClN2 |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
8-chloro-N-methylquinolin-5-amine |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-5-4-8(11)10-7(9)3-2-6-13-10/h2-6,12H,1H3 |
InChI-Schlüssel |
HFLUJZGFSBKHQO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C=CC=NC2=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


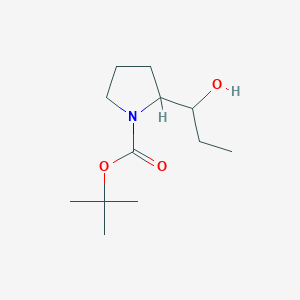
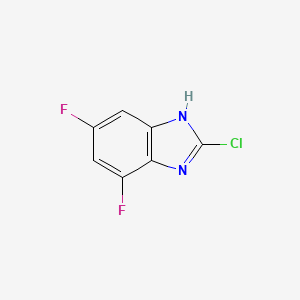
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
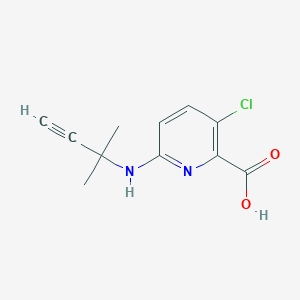
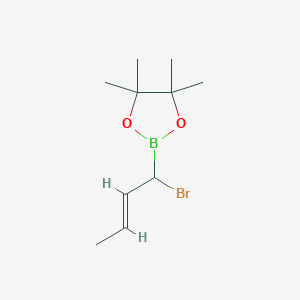

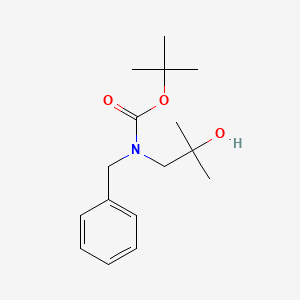
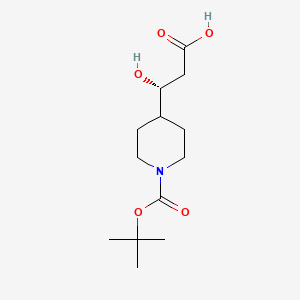
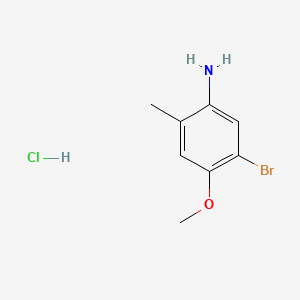
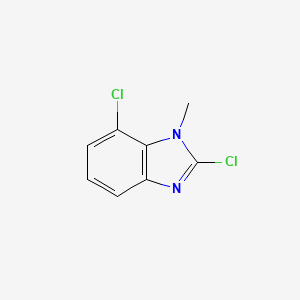
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
